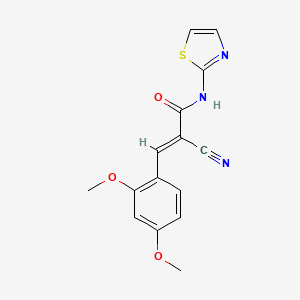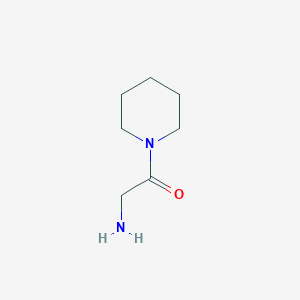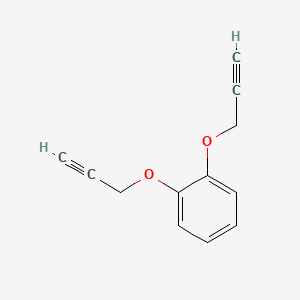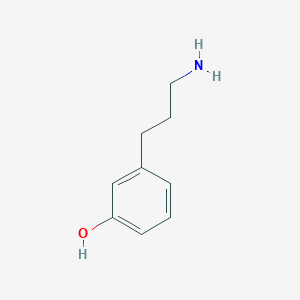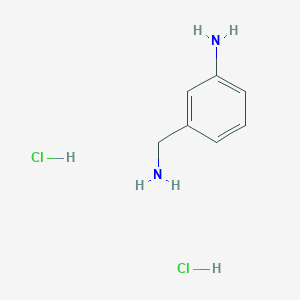
3-Aminobenzylamine dihydrochloride
概要
説明
科学的研究の応用
Synthesis of Quinazolines
3-Aminobenzylamine dihydrochloride is used in the synthesis of quinazolines, a class of heterocyclic compounds. For instance, it reacts with aldehydes to yield 1,2,3,4-tetrahydroquinazolines, which can be aromatized to form quinazolines (Eynde et al., 1993). Additionally, this compound facilitates the preparation of dihydroquinazolines with various substituents, as demonstrated by the sequential N-functionalization followed by cyclodehydration processes (Gruber et al., 2018).
Formation of Metal Complexes
This compound forms complexes with various metals, such as copper(II), cobalt(II), and nickel(II). These complexes are characterized by properties like magnetic susceptibility, and infrared and electronic spectra, indicating the compound's role as a bidentate bridging or chelating agent (Kovala-Demertzi et al., 1983).
Electropolymerization and Electrochemical Applications
The compound is also significant in electropolymerization processes. For instance, a Schiff base derived from 2-aminobenzylamine and its Cu(II) complex were synthesized and used for electropolymerization on a platinum electrode, exploring its potential in electrochemical applications (Demetgül et al., 2010).
Preparation of Electroactive Polyelectrolytes
Poly(3-aminobenzylamine) (PABA), synthesized using a chemical oxidation strategy, is a water-dispersible, electroactive polyelectrolyte. Its integration into functional self-assembled multilayers showcases the application in areas like bioelectrochemical devices and energy storage (Marmisollé et al., 2016).
Detection of Biological Compounds
This compound is instrumental in developing detection methods for biological compounds. For instance, poly(3-aminobenzylamine) ultrathin films have been used to detect adrenaline, leveraging electrochemical-surface plasmon resonance spectroscopy (Baba et al., 2010).
Safety and Hazards
将来の方向性
作用機序
Target of Action
3-Aminobenzylamine dihydrochloride is primarily used as a chemical building block in the synthesis of complex compounds .
Mode of Action
As a chemical building block, this compound’s mode of action is primarily through its involvement in chemical reactions. It is used as a reagent or reaction component in laboratory research . The exact mode of action would depend on the specific chemical reaction it is being used in.
Biochemical Pathways
Instead, it is used to create more complex molecules that may interact with these pathways .
Result of Action
The result of this compound’s action is the formation of more complex compounds. It is an aminobenzamide and has been used as a reagent or reaction component in laboratory research . The specific results would depend on the particular synthesis it is being used in.
Action Environment
The action of this compound is influenced by various environmental factors such as temperature, pH, and the presence of other chemicals. These factors can affect the rate and outcome of the chemical reactions it is involved in .
生化学分析
Biochemical Properties
3-Aminobenzylamine dihydrochloride plays a significant role in biochemical reactions, particularly in the synthesis of polymers and as a reagent in laboratory research . It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been used in the synthesis of poly(3-aminobenzylamine) for applications in biosensors . The interactions of this compound with biomolecules are primarily based on its ability to form hydrogen bonds and electrostatic interactions, which facilitate its incorporation into larger molecular structures.
Cellular Effects
This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been shown to affect the electrochemical properties of cells when used in the fabrication of biosensors . Additionally, its role in the synthesis of polymers can impact cellular functions by altering the local environment and availability of reactive species. The compound’s effects on cell signaling pathways and gene expression are mediated through its interactions with specific proteins and enzymes involved in these processes.
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. It can act as a substrate for certain enzymes, leading to the formation of reactive intermediates that participate in further biochemical reactions . The compound’s ability to form stable complexes with proteins and enzymes allows it to modulate their activity, either by inhibiting or activating their function. These interactions can result in changes in gene expression, ultimately affecting cellular behavior.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation properties. The compound is generally stable under standard laboratory conditions, but its long-term effects on cellular function can vary depending on the experimental setup . Studies have shown that the stability of this compound can be influenced by factors such as temperature, pH, and the presence of other reactive species. Long-term exposure to the compound may lead to cumulative effects on cellular processes, which need to be carefully monitored in in vitro and in vivo studies.
Dosage Effects in Animal Models
The effects of this compound in animal models vary with different dosages. At lower doses, the compound may exhibit beneficial effects by participating in normal biochemical reactions without causing significant toxicity . At higher doses, it can lead to adverse effects, including toxicity and disruption of normal cellular functions. Threshold effects have been observed, where a certain dosage level must be reached before noticeable effects occur. It is crucial to determine the optimal dosage range to balance efficacy and safety in experimental studies.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its conversion into other metabolites . The compound can influence metabolic flux by altering the activity of key enzymes involved in its metabolism. This can lead to changes in the levels of specific metabolites, which can have downstream effects on cellular processes. Understanding the metabolic pathways of this compound is essential for predicting its behavior in biological systems and optimizing its use in research applications.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . These interactions determine the localization and accumulation of the compound in different cellular compartments. The compound’s ability to form stable complexes with transport proteins facilitates its movement across cellular membranes, ensuring its availability at target sites. Understanding the transport and distribution mechanisms of this compound is crucial for optimizing its use in biochemical research and therapeutic applications.
Subcellular Localization
The subcellular localization of this compound is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles . The compound can be localized to various subcellular structures, including the cytoplasm, nucleus, and mitochondria, depending on its interactions with specific proteins and enzymes. These interactions can affect the compound’s activity and function, as its localization within the cell determines its accessibility to target biomolecules. Understanding the subcellular localization of this compound is essential for elucidating its role in cellular processes and optimizing its use in research applications.
特性
IUPAC Name |
3-(aminomethyl)aniline;dihydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2.2ClH/c8-5-6-2-1-3-7(9)4-6;;/h1-4H,5,8-9H2;2*1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYUNCHWZPFLDAP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)N)CN.Cl.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12Cl2N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.09 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![(4Z)-3-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-4-[1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]ethylidene]-3-methyloxetan-2-one](/img/structure/B3037707.png)


